N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring two indole moieties. The first indole ring is substituted at the 1-position with a 2-methoxyethyl group and linked to the acetamide’s nitrogen, while the second indole is substituted at the 5-position with a methoxy group and attached via the acetamide’s methylene bridge. The compound’s molecular weight is approximately 436.47 g/mol (based on analogs in and ), with a logP value likely around 3.3–3.5, indicating moderate lipophilicity .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-27-13-12-24-11-9-18-19(4-3-5-21(18)24)23-22(26)15-25-10-8-16-14-17(28-2)6-7-20(16)25/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) |
InChI Key |
NBZDSWBYLBUMFI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Indole Alkylation at the 1-Position
The methoxyethyl group is introduced via N-alkylation of indole using 2-methoxyethyl chloride under basic conditions.
Procedure :
-
Dissolve indole (1.0 eq) in dry DMF.
-
Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
-
Introduce 2-methoxyethyl chloride (1.1 eq) dropwise.
-
Isolate 1-(2-methoxyethyl)-1H-indole via column chromatography (ethyl acetate/petroleum ether, 1:4).
Nitration and Reduction to 4-Amino Derivative
Nitration :
-
React 1-(2-methoxyethyl)-1H-indole with HNO3/H2SO4 at 0°C.
Reduction :
-
Hydrogenate the nitro group using H2/Pd-C in ethanol.
Synthesis of 5-Methoxy-1H-indole
Direct Methoxylation via Electrophilic Substitution
Method :
-
React indole with MeOH in the presence of BF3·OEt2 at 80°C.
Alternative :
Use Ullmann coupling with CuI/L-proline to introduce methoxy at C5.
Acetamide Coupling Reaction
Chloroacetylation of 5-Methoxy-1H-indole
Nucleophilic Substitution with 1-(2-Methoxyethyl)-1H-indol-4-amine
-
Dissolve 2-chloro-N-(5-methoxy-1H-indol-1-yl)acetamide (1.0 eq) in DMF.
-
Add 1-(2-methoxyethyl)-1H-indol-4-amine (1.1 eq) and K2CO3 (2.0 eq).
-
Heat at 80°C for 8 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (76% yield).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chloroacetylation | CH2Cl2 | Et3N | 25 | 4 | 83 |
| Coupling | DMF | K2CO3 | 80 | 8 | 76 |
| Alternative | EtOH | InCl3 | 40 | 0.3 | 68 |
Ultrasound irradiation (25 kHz) reduces coupling time to 20 minutes but lowers yield (68%).
Regioselectivity Challenges
-
N-Alkylation Competes with C-Alkylation : Use bulky bases (e.g., NaH) to favor N-substitution.
-
Para vs. Meta Nitration : Controlled nitration at 0°C ensures >90% para selectivity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds similar to N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide may interact with G-protein coupled receptors (GPCRs), particularly GPR139, which is implicated in motor control and neuroprotection. Studies show that GPR139 activation can protect dopaminergic neurons, suggesting potential therapeutic avenues for neurodegenerative diseases such as Parkinson's disease .
Anticancer Potential
Indole derivatives have been recognized for their anticancer properties. The structure of this compound suggests it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies on similar indole compounds have shown promising results against various cancer cell lines, including breast and prostate cancers .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection via GPR139 Activation
In a study published in Frontiers in Cellular Neuroscience, researchers evaluated the effects of GPR139 activation on primary dopaminergic neurons. The results indicated that compounds activating this receptor could significantly reduce neuronal death under stress conditions, highlighting the therapeutic potential of indole derivatives like this compound in neurodegenerative disorders .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of indole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. The study employed various assays to assess cell viability and apoptosis induction, revealing that structural modifications similar to those found in this compound could enhance anticancer activity .
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
- 2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide (STL425916) Key Difference: Replaces the 5-methoxyindole with a phthalazinone ring bearing 7,8-dimethoxy substituents.
- 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide Key Difference: Incorporates a pyridazinone ring substituted with a 2-fluoro-4-methoxyphenyl group.
Analogues with Modified Indole Substituents
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide (Y041-8134)
- Key Difference : Uses an ethyl linker between the acetamide nitrogen and the 5-methoxyindole; the second indole is substituted with a methyl group.
- Impact : The ethyl linker may reduce steric hindrance, improving membrane permeability. The methyl group on the indole could alter hydrophobic interactions with binding pockets .
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)
Analogues with Core Structural Variations
- N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide Key Difference: Replaces the acetamide with a benzamide and introduces a pyrimidine ring. Impact: The benzamide-pyrimidine structure may improve solubility and hydrogen-bonding capacity compared to the acetamide-indole system .
- 2-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide Key Difference: Contains a spirocyclic dioxolane system and a fluoroindole. Impact: The spirocyclic system could confer conformational rigidity, affecting binding kinetics and metabolic degradation .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving indole functionalization, oxalyl chloride activation, and amine coupling .
- Pharmacokinetics : The 2-methoxyethyl group may reduce first-pass metabolism by shielding the acetamide from enzymatic hydrolysis, as seen in related compounds .
- Target Selectivity : Compared to adamantane-containing analogues (), the absence of bulky adamantyl groups in the target compound may favor interactions with less sterically constrained binding sites .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole derivative class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
Chemical Structure:
The compound features two indole moieties connected through an acetamide linkage, which enhances its biological activity. The presence of methoxy groups increases solubility and reactivity.
Synthesis:
The synthesis typically involves:
- Starting Materials: 5-methoxyindole and 2-methoxyethylamine.
- Reaction Conditions: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
- Reagents: Reducing agents (e.g., sodium borohydride) and coupling agents (e.g., DCC - dicyclohexylcarbodiimide) are commonly used to form the amide bond.
Biological Activity
The biological activities of this compound include:
Anticancer Properties:
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of A549 lung cancer cells, with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL against standard strains like Staphylococcus aureus and MRSA .
Antimicrobial Activity:
The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. It effectively inhibits the growth of Mycobacterium tuberculosis, which is crucial given the rising resistance to conventional antibiotics .
Mechanism of Action:
The mechanism involves modulation of specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Interaction: The compound interacts with various receptors, potentially affecting signaling pathways related to apoptosis and inflammation .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C23H25N3O3 | Anticancer, Antimicrobial | Dual indole structure |
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide | C23H25N3O3 | Antiviral, Anticancer | Enhanced solubility due to methyl groups |
| N-Methyl-N-[5-methoxyindole]amide | C13H15N3O2 | Antimicrobial | Simpler structure |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Anticancer Assays: In vitro studies on A549 cells showed significant antiproliferative activity compared to non-tumorigenic fibroblasts .
- Antimicrobial Testing: The compound was tested against multiple bacterial strains, including MRSA, showing MIC values that indicate strong antimicrobial potential .
Q & A
Q. Critical parameters :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Reaction time : Over-alkylation of indole nitrogen is avoided by limiting reaction time to 2–4 hours.
- Catalyst optimization : Use of 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .
Advanced: How can researchers resolve discrepancies in reported biological activities across different studies?
Answer:
Contradictions in activity data (e.g., varying IC₅₀ values in cancer cell lines) may arise from:
- Cell-specific target expression : Profile target proteins (e.g., kinases, GPCRs) in each cell line using Western blot or qPCR. For example, trifluoromethoxy groups may enhance binding to overexpressed receptors in certain cancers .
- Experimental design : Standardize assays (e.g., MTT vs. ATP-based viability assays) and control for variables like serum concentration or incubation time.
- Metabolic stability : Assess compound degradation in cell culture media via LC-MS to confirm active concentrations .
Q. Methodological recommendations :
- Use isogenic cell lines to isolate genetic factors.
- Validate findings with orthogonal assays (e.g., caspase activation for apoptosis vs. flow cytometry for cell cycle arrest) .
Basic: Which analytical techniques are essential for confirming structure and purity?
Answer:
Essential techniques :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.2–3.8 ppm), indole NH (δ 10–12 ppm), and acetamide carbonyl (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- HPLC-PDA : Purity >95% with retention time matching synthetic standards .
Q. Example data :
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 3.75 (s, OCH₃), 7.25–7.50 (indole H) |
| HRMS | m/z 423.1785 [M+H]⁺ (calc. 423.1790) |
Advanced: What in silico approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) or serotonin receptors. Prioritize targets with docking scores <−7.0 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Analyze hydrogen bonds with key residues (e.g., Asp831 in EGFR) .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy position) with activity using Random Forest or SVM algorithms .
Validation : Cross-check predictions with SPR (surface plasmon resonance) for binding affinity (KD) or fluorescence polarization assays .
Basic: How do methoxy and indole substituents influence solubility and bioavailability?
Answer:
- Methoxy groups : Increase lipophilicity (logP ~3.5) but reduce aqueous solubility. Use co-solvents (e.g., PEG-400) in in vivo studies .
- Indole core : Enhances membrane permeability via π-π stacking with lipid bilayers. Measured Caco-2 Papp >1 × 10⁻⁶ cm/s indicates good absorption .
- Bioavailability : ~40% in rodent models due to first-pass metabolism. Introduce deuterated methoxy groups to slow CYP450-mediated oxidation .
Advanced: What experimental models investigate pharmacokinetics and metabolic stability?
Answer:
- In vitro :
- Microsomal stability (human/rat liver microsomes) : Monitor parent compound depletion over 60 min (T½ >30 min preferred) .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- In vivo :
- Pharmacokinetics in rodents : IV/PO dosing with LC-MS/MS quantification. Target AUC0–24h >5000 ng·h/mL .
- Tissue distribution : Autoradiography or whole-body imaging after ¹⁴C-labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
